6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride
Description
Chemical Identity and Nomenclature
The compound 6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride possesses the molecular formula C11H11Cl2N3O2 with a molecular weight of 288.13 grams per mole. This heterocyclic organic compound features a complex structure characterized by two pyridine rings connected through an amino linkage, with a carboxylic acid functional group positioned at the 2-position of one pyridine ring.
The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, though it also carries alternative designations including 6-(Pyridin-3-ylamino)picolinic acid dihydrochloride. The compound registry number 1432754-41-0 provides unique identification within chemical databases.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C11H11Cl2N3O2 |
| Molecular Weight | 288.13 g/mol |
| Chemical Abstracts Service Registry Number | 1432754-41-0 |
| Parent Compound Chemical Identification | 62254277 |
| Simplified Molecular-Input Line-Entry System | OC(=O)c1cccc(n1)Nc1cccnc1.Cl.Cl |
The structural configuration reveals a picolinic acid core (pyridine-2-carboxylic acid) substituted at the 6-position with a pyridin-3-ylamino group. This arrangement creates a bidentate ligand capability through the nitrogen atoms present in both pyridine rings and the carboxylic acid functionality, making it particularly valuable for coordination chemistry applications.
Historical Context of Aminopyridine Carboxylic Acids
The development of aminopyridine carboxylic acid derivatives traces its origins to the broader exploration of pyridine chemistry that began in the early 19th century. Picoline, the methylated pyridine precursor, was first obtained in impure form in 1826 by German chemist Otto Unverdorben through bone pyrolysis, who initially named it "Odorin" due to its characteristic odor. The systematic study of pyridine derivatives advanced significantly when Scottish chemist Thomas Anderson prepared picoline in pure form from coal tar in 1849, establishing the foundation for subsequent pyridine chemistry research.
The crucial breakthrough in understanding pyridine carboxylic acid relationships occurred in 1871 when English chemist James Dewar proposed that picoline represented methylpyridine isomers. Austrian chemist Hugo Weidel's work in 1879 provided definitive characterization of three picoline isomers through oxidation with potassium permanganate, yielding the corresponding carboxylic acids. Weidel designated the acid derived from alpha-picoline as "Picolinsäure" (picolinic acid), establishing the nomenclature framework that continues to influence modern pyridinecarboxylic acid terminology.
| Historical Milestone | Year | Researcher | Contribution |
|---|---|---|---|
| First picoline isolation | 1826 | Otto Unverdorben | Impure picoline from bone pyrolysis |
| Pure picoline preparation | 1849 | Thomas Anderson | Coal tar derivation and naming |
| Methylpyridine hypothesis | 1871 | James Dewar | Structural relationship proposal |
| Picoline isomer characterization | 1879 | Hugo Weidel | Three isomer identification and oxidation studies |
The evolution toward aminopyridine carboxylic acids emerged from the recognition that pyridinecarboxylic acids could serve as versatile scaffolds for further functionalization. Picolinic acid, nicotinic acid, and isonicotinic acid represent the three fundamental isomers of pyridinecarboxylic acid, each distinguished by the carboxyl group position relative to the pyridine nitrogen. The introduction of amino substituents onto these frameworks expanded the chemical diversity and potential applications significantly.
Significance in Chemical Research and Industry
The compound this compound represents a significant advancement in heterocyclic chemistry with broad implications for pharmaceutical research, coordination chemistry, and materials science applications. Recent research demonstrates that picolinic acid derivatives exhibit diverse biological activities, including neuroprotective, immunological, and anti-proliferative effects. The specific structural features of this aminopyridine derivative position it as a valuable intermediate for pharmaceutical development, particularly in neurological disorder treatments.
The compound's dual pyridine ring system with amino linkage creates unique coordination possibilities that extend beyond traditional picolinic acid applications. Research indicates that picolinic acid serves as a bidentate chelating agent for various metal ions including chromium, zinc, manganese, copper, iron, and molybdenum in biological systems. The additional pyridine ring in this compound potentially enhances these chelation properties through expanded coordination sites.
Contemporary synthesis methodologies have revolutionized the accessibility of complex aminopyridine derivatives. Continuous flow synthesis techniques enable rapid preparation of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid, demonstrating the synthetic versatility of aminopyridine chemistry. These advances facilitate the preparation of diverse libraries of related compounds for systematic structure-activity relationship studies.
| Research Application | Specific Utility | Scientific Impact |
|---|---|---|
| Pharmaceutical Development | Neurological disorder drug intermediates | Enhanced therapeutic targeting |
| Coordination Chemistry | Multi-site metal ion chelation | Improved complex stability |
| Materials Science | Advanced polymer and coating development | Novel material properties |
| Analytical Chemistry | Detection and quantification reagent | Enhanced analytical sensitivity |
The industrial significance extends to agricultural chemical formulations, where aminopyridine carboxylic acids enhance pesticide and herbicide effectiveness. The unique chemical structure enables improved crop protection mechanisms through enhanced bioavailability and target specificity. Additionally, these compounds serve as crucial intermediates in the synthesis of various agrochemicals, contributing to improved agricultural productivity.
Relationship to Picolinic Acid Derivatives
The structural relationship between this compound and picolinic acid derivatives establishes it as a member of an expanding family of bioactive heterocyclic compounds. Picolinic acid, chemically designated as pyridine-2-carboxylic acid, serves as the fundamental scaffold from which numerous derivatives have been developed for diverse applications. The compound under investigation represents an advanced derivative where the 6-position of the picolinic acid framework bears a pyridin-3-ylamino substituent, creating a bis-pyridine system with enhanced functionality.
Recent research on picolinic acid derivatives demonstrates their potential as endoplasmic reticulum stress modulators in cancer cell death pathways. Specifically, novel derivatives featuring various substituents on the picolinic acid core exhibit significant cytotoxic activities against human cancer cell lines through apoptosis induction mechanisms. The structural modifications present in this compound position it within this therapeutically relevant compound class.
The synthetic accessibility of picolinic acid derivatives has been enhanced through modern methodologies including acid chloride formation and peptide coupling techniques. Research demonstrates that picolinic acid readily undergoes conversion to the corresponding acid chloride using thionyl chloride, enabling subsequent amide formation with various anilines. Interestingly, this process can simultaneously produce chlorinated derivatives, providing multiple products from single synthetic operations.
| Picolinic Acid Derivative Category | Structural Feature | Primary Applications |
|---|---|---|
| Simple Esters | Alkyl carboxylate groups | Synthetic intermediates |
| Amide Derivatives | Nitrogen-carbon linkages | Pharmaceutical applications |
| Amino Substituted | Nitrogen substituents on pyridine ring | Coordination chemistry |
| Bis-pyridine Systems | Multiple pyridine rings | Enhanced chelation properties |
Crystal structure analyses of picolinic acid derivatives reveal important conformational preferences that influence their biological and chemical properties. Recent studies demonstrate that the introduction of specific substituents induces changes in both molecular structure and crystal packing patterns. These structural modifications are driven by the balance between pi-stacking interactions and weak non-bonding contacts, ultimately affecting the compound's solid-state behavior and potential applications.
The metabolic significance of picolinic acid as a tryptophan catabolite through the kynurenine pathway establishes its biological relevance and provides context for derivative development. This natural occurrence suggests that structurally related compounds, including this compound, may exhibit favorable biological compatibility profiles while maintaining enhanced functional properties through structural modification.
Properties
IUPAC Name |
6-(pyridin-3-ylamino)pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2.2ClH/c15-11(16)9-4-1-5-10(14-9)13-8-3-2-6-12-7-8;;/h1-7H,(H,13,14)(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVKYSLUEXGQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC2=CN=CC=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Pyridine-2-carboxylic Acid
The carboxylic acid group at position 2 of the pyridine ring is converted into an acyl chloride intermediate to facilitate amide bond formation. This is commonly achieved by treatment with thionyl chloride (SOCl₂) in an inert solvent such as dichloromethane, often with a catalytic amount of dimethylformamide (DMF) to enhance the reaction rate.
- Suspend 6-(methoxycarbonyl)pyridine-2-carboxylic acid in dry dichloromethane.
- Add thionyl chloride and a trace amount of DMF under nitrogen atmosphere.
- Reflux the mixture for about 1 hour.
- Remove solvent and excess reagents under reduced pressure to yield the acyl chloride intermediate.
Nucleophilic Substitution with Pyridin-3-ylamine
The acyl chloride intermediate is then reacted with pyridin-3-ylamine (3-aminopyridine) in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid and drive the reaction toward amide formation.
- Dissolve the acyl chloride intermediate in dichloromethane.
- Add pyridin-3-ylamine and triethylamine in stoichiometric amounts.
- Reflux the mixture for 24 hours under inert atmosphere.
- Remove the solvent by rotary evaporation.
- Purify the crude product by washing with sodium bicarbonate solution to remove unreacted amine and acid impurities.
- Dry the organic layer over magnesium sulfate and evaporate solvent.
- Purify the residue by column chromatography using silica gel and an ethyl acetate/dichloromethane solvent system.
Formation of Dihydrochloride Salt
To obtain the dihydrochloride salt form, the purified amide product is treated with hydrochloric acid, typically in an organic solvent or aqueous medium, to protonate the nitrogen atoms of the pyridine rings.
- Dissolve the purified amide in a suitable solvent.
- Add excess hydrochloric acid dropwise with stirring.
- Isolate the dihydrochloride salt by filtration or precipitation.
- Dry under vacuum.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Acyl chloride formation | Thionyl chloride, DMF, dichloromethane, reflux | 1 hour | Quantitative (usually) | Removal of solvent under vacuum |
| Amide formation | Pyridin-3-ylamine, triethylamine, reflux | 24 hours | 70-88% | Purification by column chromatography |
| Dihydrochloride salt formation | HCl treatment | Variable | High | Precipitation and drying |
Supporting Research Findings
- The acyl chloride method is favored for aminopyridyl compound synthesis due to its high yield, cost-effectiveness, and environmental friendliness compared to other methods such as direct amidation or use of coupling reagents.
- The nucleophilic substitution reaction proceeds smoothly under reflux conditions with triethylamine acting as a base to scavenge HCl, improving yields and purity.
- Purification by silica gel chromatography using an ethyl acetate/dichloromethane mixture effectively isolates the target compound from side products and unreacted starting materials.
- Formation of dihydrochloride salts enhances the compound's stability and solubility, which is important for further applications and characterization.
Additional Considerations
- The starting material 6-(methoxycarbonyl)pyridine-2-carboxylic acid can be synthesized via oxidation of quinoline derivatives or other pyridine precursors, but this is outside the scope of this article focused on the final compound preparation.
- Alternative catalysts and solvents have been explored for related pyridine carboxylic acid derivatives, but the acyl chloride route remains the most practical for this compound.
- The reaction should be conducted under inert atmosphere to prevent hydrolysis of the acyl chloride intermediate and to maintain product integrity.
Chemical Reactions Analysis
Types of Reactions: 6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution can be achieved using halogens or acyl chlorides, while nucleophilic substitution may involve amines or alcohols.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated pyridines, amides.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Kinase Inhibition
One of the primary applications of 6-(pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride lies in its potential as an inhibitor of cyclin-dependent kinases (CDKs). Research indicates that compounds with similar structures are effective in treating various proliferative diseases, including cancer and inflammatory conditions. CDK inhibitors are particularly valuable in oncology for their ability to halt uncontrolled cell division, making them candidates for cancer therapies .
1.2 Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Pyridine derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. The presence of the pyridine ring enhances the compound's interaction with biological targets, potentially leading to improved selectivity and potency against specific microorganisms . The ongoing search for new antimicrobial agents has made pyridine derivatives like this compound a focal point in drug discovery efforts.
3.1 Inhibition of CDK Activity
In studies focusing on the inhibition of CDK activity, compounds structurally related to this compound have demonstrated significant anti-proliferative effects on cancer cell lines. For instance, research has shown that these compounds can effectively inhibit CDK2 and CDK4, leading to reduced cell cycle progression in tumor cells . This mechanism suggests potential therapeutic applications in treating various cancers.
3.2 Antimicrobial Efficacy
Recent investigations into the antimicrobial properties of pyridine derivatives have revealed promising results against both Gram-positive and Gram-negative bacteria. A study evaluating the efficacy of several pyridine compounds highlighted that those with structural similarities to this compound exhibited lower minimum inhibitory concentrations (MICs) against pathogens such as E. coli and Staphylococcus aureus. This underscores the potential utility of this compound in developing new antibiotics.
Mechanism of Action
The mechanism by which 6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate biological processes and pathways, leading to the desired effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride with structurally or functionally analogous pyridine derivatives.
Structural Analogues
4-Amino-3,6-dichloropyridine-2-carboxylic acid
- Molecular Formula : C₆H₄Cl₂N₂O₂ (inferred).
- Key Features: Contains a carboxylic acid group at position 2, amino at position 4, and chlorine substituents at positions 3 and 4.
- Comparison: Unlike the target compound, this derivative lacks the pyridin-3-ylamino group and features dichloro substitution, which may reduce solubility and alter receptor interactions .
5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride
- Key Features : Includes a fluorine atom, an oxadiazole ring, and a piperidine moiety.
Functional Analogues
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid
- Key Features: Combines benzothiazole and tetrahydroquinoline moieties with a carboxylic acid group.
- Comparison : The benzothiazole group may enhance aromatic stacking interactions, but the larger molecular framework (vs. the target compound) could reduce bioavailability .
6-Chloro-5-iodopyridin-2-yl)pivalamide
- Key Features : Halogenated pyridine with a pivalamide group.
- Comparison : The absence of a carboxylic acid group and the presence of iodine limit its utility in aqueous environments, contrasting with the target compound’s hydrophilic dihydrochloride salt .
Research Findings and Pharmacological Context
- Analogues: Compounds like 4-Amino-3,6-dichloropyridine-2-carboxylic acid may exhibit antimicrobial properties due to halogen substituents, whereas bulkier derivatives (e.g., benzothiazole-containing analogues) are often explored in oncology for targeted therapy .
Notes on Limitations
- Some analogues lack full molecular data (e.g., exact weights, CAS numbers) in the provided evidence, necessitating inferred calculations.
Biological Activity
6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride, also known by its CAS number 1432754-41-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11Cl2N3O
- Molecular Weight : 265.13 g/mol
- Structure : The compound features a pyridine ring substituted with an amino group and a carboxylic acid, contributing to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in cellular signaling pathways. For example, it has shown potential as an inhibitor of protein kinases, which are critical in cancer progression and treatment.
- Receptor Interaction : The compound may also interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 10.5 |
| HeLa (Cervical) | 8.9 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
In addition to its antitumor effects, the compound has been evaluated for antimicrobial properties. Studies show that it possesses moderate activity against various bacterial strains, making it a candidate for further investigation as an antibacterial agent.
Case Studies
- Case Study 1 : A study published in MDPI investigated the effects of pyridine derivatives on cancer cell proliferation. The results indicated that compounds similar to this compound significantly inhibited cell growth in vitro, supporting further exploration into their therapeutic applications .
- Case Study 2 : Another research effort focused on the synthesis and biological evaluation of pyridine-based compounds for their potential as kinase inhibitors. The study found that modifications to the pyridine structure could enhance potency against specific kinases involved in tumor growth .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride, and how is purity confirmed?
- Synthetic Routes :
- Nucleophilic Substitution : Pyridine derivatives with halogen substituents (e.g., chloro or iodo groups) can undergo amination using pyridin-3-amine under catalytic conditions (e.g., Pd-based catalysts) .
- Carboxylic Acid Activation : The free acid form can be converted to the dihydrochloride salt via treatment with HCl gas in anhydrous solvents, followed by recrystallization .
- Purity Confirmation :
- HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection .
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on pyridine ring proton shifts and amine/carboxylic acid proton environments .
Q. How do the solubility characteristics of this dihydrochloride salt influence experimental design?
- Solubility Profile : The dihydrochloride form enhances aqueous solubility compared to the free base, making it suitable for biological assays .
- Methodological Considerations :
- Use polar solvents (e.g., water, DMSO) for dissolution in cell-based studies.
- For organic-phase reactions, employ methanol or ethanol with HCl to prevent salt precipitation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states in amination or acid activation steps .
- Condition Screening : Machine learning algorithms can predict optimal catalysts (e.g., Pd vs. Cu) and solvent systems by analyzing reaction yield datasets .
- Example Workflow :
Simulate nucleophilic substitution pathways using Gaussian or ORCA.
Validate predictions with small-scale experiments under inert atmospheres .
Q. How should researchers address contradictions in spectroscopic data between synthetic batches?
- Root Cause Analysis :
- Impurity Identification : Use LC-MS to detect byproducts (e.g., unreacted starting materials or over-aminated derivatives) .
- Crystallography : Resolve ambiguous NMR signals by growing single crystals and analyzing X-ray diffraction data .
- Mitigation Strategies :
- Standardize reaction quenching protocols to prevent side reactions.
- Implement in-line FTIR monitoring for real-time reaction tracking .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Chiral Integrity : If stereocenters exist, use asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed amination) .
- Scale-Up Considerations :
- Process Control : Optimize temperature/pH to minimize racemization during HCl salt formation .
- Purification : Employ chiral stationary phases in preparative HPLC for large-scale enantiomer separation .
Q. What strategies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Binding Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
- Structural Biology :
- Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes via X-ray crystallography .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
